molecular formula C15H16N4O3S B5768399 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5768399
M. Wt: 332.4 g/mol
InChI Key: MAALESOCPFEJQW-VOTSOKGWSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it has anti-inflammatory and analgesic effects and inhibits the growth of tumors.

Advantages and Limitations for Lab Experiments

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using various methods. It has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, it also has limitations. It is a relatively new compound, and its long-term effects on human health and the environment are not fully understood. It may also have limited solubility in certain solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. One direction is to investigate its potential use as a drug for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to investigate its long-term effects on human health and the environment.

Synthesis Methods

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been synthesized using various methods, including the reaction of 5-isobutyl-1,3,4-thiadiazole-2-thiol with 3-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. Another method involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-thiol with 3-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acrylamide. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In environmental science, it has been investigated for its potential use as a water treatment agent.

properties

IUPAC Name

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10(2)8-14-17-18-15(23-14)16-13(20)7-6-11-4-3-5-12(9-11)19(21)22/h3-7,9-10H,8H2,1-2H3,(H,16,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAALESOCPFEJQW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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